(25R)-Spirost-5-en-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20817-62-3 |
|---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,20-24H,6-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI Key |
ZQHLKKFDMULTFL-CLGLNXEMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC(=O)C6)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(=O)C6)C)C)C)OC1 |
Origin of Product |
United States |
Advanced Synthetic and Semi Synthetic Approaches to 25r Spirost 5 En 3 One and Its Analogs
Novel Derivatization Strategies for (25R)-Spirost-5-en-3-one
The 3-keto-Δ5 functionality of this compound and its Δ4 isomer serves as a versatile platform for further structural modifications, leading to a diverse range of analogs with potential applications in medicine and agriculture.
The spirostan (B1235563) framework can be functionalized at various positions to modulate its biological activity. The C-3 ketone is a common starting point for introducing nitrogen-containing groups like oximes. mdpi.comnih.gov For instance, reaction of the steroidal ketone with hydroxylamine (B1172632) hydrochloride yields the corresponding spirostanic oxime. mdpi.comnih.gov
Further modifications can be made to other parts of the steroid nucleus. For example, the Δ5 double bond can be subjected to hydroboration-oxidation to introduce a hydroxyl group, typically at the C-6 position. The resulting (25R)-6α-Hydroxy-5α-spirostan-3β-ol can then be selectively functionalized, for instance by tosylation of the 3β-hydroxyl group, creating an intermediate for the synthesis of brassinosteroid analogs. researchgate.net Carbamates have also been synthesized from diosgenin (B1670711), introducing a phenylcarbamate group at the C-3 position. mdpi.com Additionally, amino acid derivatives have been attached at the C-3 position to create novel conjugates. researchgate.net
The spirostan skeleton can be fused or conjugated with various heterocyclic systems to create novel chemical entities. A significant area of research is the synthesis of azasteroids, where a carbon atom in the steroid's A-ring or B-ring is replaced by a nitrogen atom. nih.govresearchgate.net The α,β-unsaturated 3-keto derivative, (25R)-Spirost-4-en-3-one, is a key precursor for these syntheses. nih.gov For example, oxidative cleavage of the A-ring followed by cyclization with an ammonium (B1175870) salt can yield 4-aza-steroid derivatives. nih.gov
Another strategy involves the Beckmann rearrangement of an oxime derived from a ketone in the B-ring to afford lactam-type enamides, effectively creating a B-ring expanded azasteroid. nih.gov Spiro-heterocyclic adducts can also be synthesized. For instance, steroidal ketones can react with aniline (B41778) and then mercaptoacetic acid to form spiro 1,3-thiazolidin-4-one derivatives at the C-3 position. beilstein-journals.org Furthermore, fatty acid conjugates have been created by esterifying the glycoside moieties of related spirostan compounds. nih.gov
The Δ5-double bond is a prime site for stereoselective functionalization, particularly through epoxidation and hydroxylation reactions. These transformations are key steps in the synthesis of many polyhydroxylated steroids, including brassinosteroids, which are a class of plant hormones. nih.govresearchgate.net
Epoxidation: The reaction of Δ5-steroids with peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), typically results in the stereoselective formation of the 5α,6α-epoxide. The reagent attacks the double bond from the less sterically hindered α-face of the steroid molecule. This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce various functional groups.
Hydroxylation: Dihydroxylation of the Δ5-double bond can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to introduce vicinal diols. researchgate.net This reaction is fundamental in the synthesis of brassinosteroid analogs, which often feature a 2α,3α-diol in ring A and other oxygenated functions in ring B. researchgate.net An alternative method for introducing hydroxyl groups involves the reaction with N-bromosuccinimide (NBS) in aqueous acetone, which can lead to the formation of a trans-5α,6β-diol. mdpi.com
These stereoselective reactions are critical for building the specific stereochemistry required for biological activity in many classes of steroidal compounds.
Enzymatic and Microbial Biotransformation of this compound and its Precursors
The biotransformation of steroidal sapogenins, particularly the precursors to this compound, represents a significant area of research in biotechnology and pharmaceutical sciences. These processes leverage the enzymatic machinery of microorganisms to perform specific chemical modifications on the steroid nucleus, often with high regio- and stereoselectivity that is difficult to achieve through conventional chemical synthesis. scispace.comresearchgate.net Microbial transformations are considered a cornerstone of "white biotechnology" or "green chemistry," offering more environmentally friendly and economical routes to valuable steroidal intermediates. researchgate.netresearchgate.net The primary precursor for these biotransformations is diosgenin, a widely available steroidal sapogenin. researchgate.net Microorganisms, especially fungi, are capable of introducing hydroxyl groups and performing other modifications on the diosgenin skeleton, leading to a diverse array of derivatives. orientjchem.orgnih.gov
Screening and Characterization of Microorganisms for Specific Transformations
The discovery of effective biocatalysts begins with the extensive screening of microorganisms, primarily fungi and bacteria, for their ability to transform steroidal precursors like diosgenin. scispace.comnih.gov Researchers isolate strains from various environments and test their capacity to metabolize the substrate, subsequently identifying the resulting products. nih.gov This screening process is crucial for identifying novel enzymatic activities and strains with high transformation efficiency. scispace.com
Several fungal genera have been identified as potent transformers of diosgenin and related spirostans. For instance, Cunninghamella blakesleana AS 3.970 has been shown to metabolize diosgenin into eleven different polyhydroxylated derivatives, seven of which were previously unreported. rsc.org Similarly, the white-rot fungus Coriolus versicolor transforms diosgenin into several polyhydroxylated steroids, including previously unknown tetrols. nih.govinteresjournals.org An endophytic fungus, Fusarium sp. CPCC 400226, has been successfully used for the biotransformation of steroidal saponins (B1172615) from Dioscorea zingiberensis C. H. Wright (DZW) directly into diosgenin through submerged fermentation. nih.gov More recently, a novel bacterial strain, Mycolicibacterium sp. HK-90, was isolated and shown to be efficient in degrading diosgenin, opening pathways to produce valuable 19-carbon and 21-carbon steroid precursors. nih.gov
The characterization of these microorganisms involves identifying the specific enzymes responsible for the transformations, such as hydroxylases, and understanding their metabolic pathways. nih.gov This knowledge is foundational for the genetic and metabolic engineering of these strains to enhance their catalytic capabilities. scispace.com
Table 1: Microorganisms Screened for Transformation of Diosgenin
| Microorganism | Substrate | Key Products/Transformations | Reference |
|---|---|---|---|
| Cunninghamella blakesleana AS 3.970 | Diosgenin | Polyhydroxylated derivatives (e.g., 25(R)-spirost-5-en-3β,7α,12β-triol) | rsc.org |
| Coriolus versicolor | Diosgenin | Polyhydroxylated steroids (e.g., 25(R)-spirost-5-en-3β,7β,12β,21-tetrol) | nih.govinteresjournals.org |
| Fusarium sp. CPCC 400226 | Steroidal saponins from DZW | Diosgenin | nih.gov |
| Mycolicibacterium sp. HK-90 | Diosgenin | Diosgenone, 9α-hydroxyandrostenedione (9-OHAD), 9,16-dihydroxy-pregn-4-ene-3,20-dione (9,16-(OH)2-PG) | nih.gov |
| Thamnostylum piriforme ATCC 8992 | Progesterone (B1679170) (as a model steroid) | 14α-hydroxylated derivatives | scispace.comnih.gov |
| Mucor griseocyanus ATCC 1207a | Progesterone, Testosterone (as model steroids) | Hydroxylated derivatives | scispace.comnih.gov |
Site-Specific Hydroxylations and Other Biocatalytic Modifications
A significant advantage of microbial biotransformation is the ability to introduce hydroxyl groups at specific, non-activated carbon atoms of the steroid core, a task that is often challenging for chemical methods. orientjchem.orgnih.gov These biohydroxylations can dramatically alter the biological activity of the parent molecule. orientjchem.org
Fungal strains are particularly adept at these reactions. The transformation of diosgenin by Coriolus versicolor yields products hydroxylated at various positions, including 7β, 11α, 12β, and 21. nih.govinteresjournals.org Similarly, Cunninghamella blakesleana introduces hydroxyl groups at the 7α, 11α, 12β, 15α, 18, and 21 positions of diosgenin. rsc.org The screening of various fungi like Thamnostylum piriforme and Mucor griseocyanus has revealed their capability for 14α-hydroxylation on different steroid substrates, a key transformation in the synthesis of some steroid drugs. scispace.comnih.gov
Beyond hydroxylation, microorganisms can perform a range of other biocatalytic modifications. These include oxidation, dehydrogenation, and side-chain cleavage. nih.govoaepublish.com For example, Mycolicibacterium sp. HK-90 first oxidizes the 3β-hydroxyl group of diosgenin to form this compound (diosgenone) before proceeding with the cleavage of the spiroketal side chain to produce valuable C-19 and C-21 steroid intermediates like 9α-hydroxyandrostenedione (9-OHAD). nih.gov This demonstrates a multi-step biocatalytic pathway within a single microorganism, highlighting the potential for producing advanced steroid precursors from readily available sapogenins. nih.gov
Table 2: Examples of Site-Specific Biocatalytic Modifications of Diosgenin
| Microorganism | Position(s) and Type of Modification | Resulting Compound Class | Reference |
|---|---|---|---|
| Cunninghamella blakesleana AS 3.970 | Hydroxylation at C-7α, C-11α, C-12β, C-15α, C-18, C-21 | Polyhydroxylated spirostans | rsc.org |
| Coriolus versicolor | Hydroxylation at C-7β, C-11α, C-12β, C-21 | Polyhydroxylated spirostans | nih.govinteresjournals.org |
| Mycolicibacterium sp. HK-90 | Oxidation at C-3; Spiroketal side-chain cleavage | Diosgenone; C-19 and C-21 steroids (Androstanes and Pregnanes) | nih.gov |
Optimization of Biotransformation Conditions for Yield and Selectivity
To move from laboratory-scale discovery to industrial-scale application, the optimization of biotransformation process parameters is essential. nih.govmdpi.com Key factors influencing the yield and selectivity of the desired product include the composition of the fermentation medium, pH, temperature, aeration, agitation speed, substrate concentration, and fermentation time. mdpi.comnih.gov
Statistical methods, such as the Plackett-Burman design and response surface methodology (RSM), are powerful tools for efficiently optimizing these multiple variables. nih.govmdpi.com For example, in the production of diosgenin from DZW using Fusarium sp., RSM was used to optimize the most influential variables: fermentation period, culture temperature, and the addition of an antifoam reagent. nih.gov The optimized conditions were predicted to be a fermentation period of 11.89 days, a temperature of 30.17 °C, and 0.20% antifoam reagent, which resulted in an experimental yield of 2.24%, a three-fold increase compared to unoptimized conditions. nih.gov
Other strategies to enhance biotransformation efficiency include the addition of co-factors and surfactants. nih.gov Co-factors can be essential for specific enzyme activities, while surfactants can help overcome the low aqueous solubility of steroidal substrates, thereby increasing their bioavailability to the microbial cells. nih.gov For instance, the addition of Fe²⁺ and the surfactant Tween-85 was found to enhance the yield of diosgenin from the transformation of steroidal saponins by Trichoderma harzianum. nih.gov Optimizing these conditions is critical for developing robust, scalable, and economically viable biocatalytic processes for the production of this compound and its valuable analogs. nih.gov
Table 3: Optimized Parameters for Fungal Biotransformation of Steroidal Saponins
| Microorganism | Parameter | Optimized Value | Effect on Yield | Reference |
|---|---|---|---|---|
| Fusarium sp. CPCC 400226 | Fermentation Period | 11.89 days | Maximized diosgenin yield to 2.24% (~3-fold increase) | nih.gov |
| Culture Temperature | 30.17 °C | |||
| Antifoam Reagent | 0.20% | |||
| Trichoderma harzianum | Temperature | 30 °C | Enhanced diosgenin yield by 22.07% (with Fe²⁺) and 5.50% (with Tween-85) | nih.gov |
| pH | 6 | |||
| Fe²⁺ (Co-factor) | <1.25 mmol/L | |||
| Tween-85 (Surfactant) | 0.07% |
Analytical Methodologies for the Structural Elucidation and Quantification of 25r Spirost 5 En 3 One and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods provide detailed information about the molecular architecture of (25R)-Spirost-5-en-3-one, from its atomic connectivity to its three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules like this compound. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a confident and complete assignment of its complex steroidal structure. emerypharma.comnih.gov
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals for this compound include a downfield signal for the vinylic proton at C-6, and characteristic signals for the methyl groups at C-18, C-19, C-21, and C-27. The chemical shift difference (Δδ) between the geminal protons at C-26 is crucial for confirming the stereochemistry at C-25. For the (25R) configuration, this difference (Δδab = δH-26a - δH-26b) is typically less than 0.48 ppm. researchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound, characteristic signals include those for the carbonyl carbon (C-3) typically above 200 ppm, the olefinic carbons (C-5 and C-6), the spiroketal carbon (C-22) around 109 ppm, and the various methyl and methylene (B1212753) carbons throughout the steroidal backbone. semanticscholar.orgmdpi.com
2D NMR: 2D NMR techniques are indispensable for resolving spectral overlap and establishing atomic connectivity, which is vital for assigning the complex spin systems in the steroid. nih.govlongdom.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the connections to quaternary carbons. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly important for confirming the stereochemistry of the steroid rings and the orientation of substituents by observing through-space correlations. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the (25R)-Spirostane Skeleton Note: Chemical shifts (δ) are in ppm. Data is compiled from related spirostane structures and may vary slightly based on solvent and specific derivative.
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
|---|---|---|
| 3 | - | ~211.1 |
| 5 | - | ~170.0 |
| 6 | ~5.8 | ~123.0 |
| 16 | ~4.4 | ~80.8 |
| 18 | ~0.85 (s) | ~16.2 |
| 19 | ~1.20 (s) | ~19.4 |
| 21 | ~0.98 (d) | ~14.5 |
| 22 | - | ~109.3 |
| 26 | ~3.3-3.5 (m) | ~66.9 |
| 27 | ~0.79 (d) | ~17.1 |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. chemguide.co.uk
Molecular Ion and Formula: In MS, a molecule is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. libretexts.org High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass. rsc.org For example, HRMS can confirm the molecular formula of a derivative as C27H40NO3 by matching the experimental m/z to the calculated value. semanticscholar.org
Fragmentation Analysis: The energetically unstable molecular ion often breaks apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure. libretexts.orgmiamioh.edu For this compound, fragmentation is expected to occur at the weaker bonds, leading to characteristic cleavages of the steroid rings and the spiroketal side chain. The fragmentation of the side chain is particularly diagnostic for the spirostanol (B12661974) skeleton.
Table 2: Example of HRMS Data for Molecular Formula Determination of a Spirostane Derivative
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 447.3110 | 447.3091 | C₂₇H₄₂O₅ |
| [M+Na]⁺ | 501.2828 | 501.2823 | C₂₇H₄₂O₇Na |
Source: Data adapted from studies on diosgenin (B1670711) derivatives. rsc.org
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule based on their absorption of infrared radiation. youtube.com For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1650-1725 cm⁻¹ is indicative of the ketone functional group at C-3. The conjugation with the C=C double bond at C-5 shifts this absorption to a lower wavenumber, typically around 1653-1675 cm⁻¹. mdpi.com
Alkene (C=C) Stretch: A weaker absorption around 1600-1650 cm⁻¹ corresponds to the carbon-carbon double bond in the A-ring.
Spiroketal Group: Spirostanes exhibit a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹). Specifically, absorptions around 980, 920, 900, and 860 cm⁻¹ are diagnostic of the spiroketal moiety. The relative intensity of the bands at 920 and 900 cm⁻¹ can be used to determine the stereochemistry at C-25; for the (25R) isomer, the intensity of the 900 cm⁻¹ band is greater than that of the 920 cm⁻¹ band. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| C-H (sp³ hybridized) | Stretching | 2850-3000 |
| C=O (α,β-unsaturated ketone) | Stretching | 1650-1675 |
| C=C (alkene) | Stretching | 1600-1650 |
| Spiroketal | Characteristic Vibrations | ~980, 920, 900, 860 (900 > 920 for 25R) |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from complex matrices, assessing its purity, and quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Steroids like this compound have low volatility, so they typically require chemical derivatization prior to GC-MS analysis to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers.
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. usm.my As each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS generates a mass spectrum for each separated component, allowing for its identification by comparing the spectrum to libraries of known compounds. innovareacademics.in This method is highly effective for identifying components in complex mixtures like plant extracts. usm.myinnovareacademics.in
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile compounds like this compound in complex biological or chemical matrices. lcms.cznih.gov It combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com
Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are used for separation. lcms.cz UHPLC systems use columns with smaller particles, providing higher resolution and faster analysis times. lcms.cz The choice of column (e.g., C18) and mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is optimized to achieve the best separation of the target analyte from other matrix components. lcms.cz
Mass Spectrometric Detection: After separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed, typically using a triple quadrupole mass spectrometer. nih.gov In this setup, a specific precursor ion for this compound is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification of the compound even at very low concentrations (pg/mL levels). lcms.cznih.gov
LC-MS/MS methods are widely used for the robust and reliable quantification of steroidal compounds and their metabolites in various samples. mdpi.comnih.gov
Table 4: Typical LC-MS Parameters for Steroidal Compound Analysis
| Parameter | Typical Setting/Choice |
|---|---|
| Chromatography System | UHPLC or HPLC |
| Column | Reversed-phase (e.g., C18, 1.7-2.7 µm particle size) |
| Mobile Phase A | Water with additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for profiling |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable analytical tool in the study of this compound, also known as diosgenone. Its primary applications in this context include the real-time monitoring of chemical reactions, such as the oxidation of diosgenin to this compound, and the preliminary qualitative analysis of sample mixtures for the presence of the target compound and related steroidal sapogenins. The separation on a TLC plate is governed by the principle of differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The retention factor (Rf), a ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for compound identification under defined chromatographic conditions.
The conversion of diosgenin to this compound involves the oxidation of the 3β-hydroxyl group to a ketone. This structural modification leads to a decrease in the polarity of the molecule. Consequently, this compound exhibits weaker interactions with the polar silica gel stationary phase and is eluted more readily by the mobile phase, resulting in a higher Rf value compared to its precursor, diosgenin. This distinct difference in Rf values allows for the straightforward monitoring of the reaction progress. By spotting aliquots of the reaction mixture on a TLC plate alongside the starting material (diosgenin) and a reference standard of this compound, one can visually track the consumption of the reactant and the formation of the product. A completed reaction is typically indicated by the disappearance of the spot corresponding to diosgenin and the appearance of a single spot at the Rf value of this compound.
For the preliminary analysis of complex mixtures, TLC can efficiently separate this compound from other structurally similar spirostane derivatives. The choice of the mobile phase is critical for achieving optimal separation. A common stationary phase for the analysis of these steroidal compounds is silica gel 60 F254. Various solvent systems have been reported to effectively resolve this compound and its related compounds. For instance, a mobile phase consisting of cyclohexane (B81311) and ethyl acetate (B1210297) in a 4:1 ratio has been successfully employed for the analysis of this compound. In contrast, systems with slightly different polarities, such as n-hexane:ethyl acetate (7:3) or n-heptane:ethyl acetate (7:3), are well-suited for the analysis of the more polar precursor, diosgenin, which typically exhibits Rf values around 0.47-0.48 in these systems. jddtonline.info
Due to the lack of a chromophore that absorbs strongly in the UV region, visualization of this compound and its derivatives on the TLC plate requires the use of staining reagents. A widely used method involves spraying the developed and dried TLC plate with a 10% solution of sulfuric acid in ethanol, followed by heating. This treatment induces a characteristic coloration for different steroidal compounds. Other effective visualization agents include anisaldehyde-sulfuric acid reagent and antimony (III) chloride, which also produce distinct colored spots upon heating, aiding in the identification of the separated compounds.
The following interactive data tables summarize typical TLC systems and visualization reagents used for the analysis of this compound and its precursor, diosgenin.
Table 1: TLC Parameters for this compound and a Key Derivative
| Compound Name | Common Mobile Phase | Stationary Phase | Reported Rf Value |
| This compound | Cyclohexane:Ethyl Acetate (4:1) | Silica Gel 60 F254 | N/A |
| Diosgenin | n-Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | 0.48 jddtonline.info |
| Diosgenin | n-Heptane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | 0.47 |
Table 2: Common Visualization Reagents for Spirostane Derivatives on TLC
| Reagent | Preparation | Procedure | Typical Results |
| Sulfuric Acid | 10% solution of concentrated H2SO4 in ethanol | Spray the plate and heat at 100-110 °C for 5-10 minutes. | Produces colored spots (e.g., purple, brown, black) for steroidal compounds. |
| Anisaldehyde-Sulfuric Acid | A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol. | Spray the plate and heat at 100-110 °C for 5-10 minutes. | Yields a range of colors (e.g., violet, blue, green) for different sapogenins. |
| Antimony (III) Chloride | 20% solution of SbCl3 in chloroform. | Spray the plate and heat at 105 °C for 10 minutes. | Results in fluorescent or colored spots under visible and UV light. jddtonline.info |
Mechanistic Investigations of Chemical and Biochemical Transformations Involving the 25r Spirost 5 En 3 One Scaffold
Reaction Pathway Elucidation for Chemical Syntheses and Derivatizations
The chemical synthesis and derivatization of (25R)-Spirost-5-en-3-one often involve complex reaction pathways. Elucidating these pathways is key to controlling the outcome of the reactions and obtaining desired products with high yield and purity.
Understanding Regio- and Stereoselectivity in Chemical Reactions
Many chemical reactions involving the this compound scaffold can potentially yield multiple isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com
The regioselectivity and stereoselectivity of these reactions are influenced by several factors, including the structure of the substrate, the nature of the reagents, and the reaction conditions. masterorganicchemistry.com For instance, in epoxidation reactions, the choice of the epoxidizing agent can determine which double bond in a polyunsaturated steroid is oxidized and the stereochemistry of the resulting epoxide. nih.gov The treatment of diosgenin (B1670711), a precursor to this compound, with m-chloroperoxybenzoic acid (mCPBA) results in the stereoselective formation of (25R)-5α,6α-epoxyspirostan-3β-ol. nih.gov This high degree of stereoselectivity is attributed to the steric hindrance posed by the angular methyl groups of the steroid, which directs the approach of the bulky reagent to the less hindered α-face of the molecule. nih.gov
A reaction that yields predominantly one enantiomer is called enantioselective. A reaction that yields predominantly one diastereomer is called diastereoselective. In many cases, the terms stereoselective and stereospecific are used interchangeably, but they have distinct meanings. youtube.com A stereospecific reaction is one where the stereochemistry of the starting material determines the stereochemistry of the product, and different stereoisomers of the starting material will give different stereoisomers of the product. youtube.comkhanacademy.org In contrast, a stereoselective reaction is one where one stereoisomer is formed preferentially, regardless of the stereochemistry of the starting material. youtube.com
Identification of Reaction Intermediates
The identification of reaction intermediates is a critical step in elucidating a reaction mechanism. ruhr-uni-bochum.de These transient species can provide valuable insights into the sequence of bond-forming and bond-breaking events that occur during a chemical transformation. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are often employed to detect and characterize these intermediates. ruhr-uni-bochum.de
In the context of this compound chemistry, the identification of intermediates has been instrumental in understanding rearrangement reactions, oxidation processes, and the formation of complex derivatives. For example, in the synthesis of steroidal drugs from diosgenin, the initial steps involve the opening of the spiroketal side chain, which proceeds through several identifiable intermediates. researchgate.net
Enzymatic Reaction Mechanisms in Spirostanol (B12661974) Biotransformation
Biotransformation utilizes biological systems, such as microorganisms or isolated enzymes, to perform chemical modifications on a substrate. scispace.com This approach is often advantageous over traditional chemical synthesis due to the high selectivity and mild reaction conditions of enzymatic reactions. researchgate.net The biotransformation of spirostanols, including derivatives of this compound, has been extensively studied to produce novel compounds with potential pharmaceutical applications. nih.govinteresjournals.orginteresjournals.org
Characterization of Enzyme Active Sites and Substrate Specificity
The catalytic activity of an enzyme is dictated by the unique three-dimensional structure of its active site. nih.govnih.gov This pocket or cleft on the enzyme's surface binds the substrate and contains the amino acid residues that directly participate in the chemical reaction. nih.govnih.gov The shape, size, and chemical properties of the active site determine the enzyme's substrate specificity – its ability to bind and transform only a limited range of substrates. nih.govnih.gov
For enzymes involved in spirostanol biotransformation, such as cytochrome P450 monooxygenases, the active site is typically a hydrophobic cavity that can accommodate the bulky steroid nucleus. toxmsdt.com The specific amino acid residues within the active site interact with the functional groups of the spirostanol, positioning it correctly for catalysis. nih.govnih.gov Understanding these interactions is crucial for predicting how an enzyme will metabolize a particular spirostanol and for engineering enzymes with altered substrate specificities or catalytic activities. nih.govnih.gov
Table 1: Key Enzymes in Spirostanol Biotransformation
| Enzyme Class | Function | Subcellular Location |
|---|---|---|
| Cytochrome P450s (CYPs) | Oxidation (e.g., hydroxylation, epoxidation) | Microsomes |
| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation/Reduction of hydroxyl/keto groups | Cytosol, Microsomes |
| Glucuronosyltransferases (UGTs) | Glucuronidation | Microsomes |
This table is generated based on information from multiple sources. toxmsdt.comresearchgate.net
Kinetic Studies of Enzyme-Catalyzed Transformations
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. taylorandfrancis.comdntb.gov.ua Kinetic studies provide valuable information about the catalytic efficiency of an enzyme, its affinity for its substrate, and the mechanism of the reaction. taylorandfrancis.comresearchgate.net The Michaelis-Menten model is a fundamental equation in enzyme kinetics that describes the relationship between the initial reaction rate (v₀), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). taylorandfrancis.com
v₀ = (Vmax * [S]) / (Km + [S])
Km is a measure of the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. taylorandfrancis.com A lower Km value indicates a higher affinity. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate and is proportional to the enzyme concentration. taylorandfrancis.com
Kinetic studies of enzymes that metabolize this compound and related compounds are essential for understanding how these molecules are processed in biological systems. This information is critical for predicting their metabolic fate and for designing drugs with improved pharmacokinetic properties. taylorandfrancis.com
Proposed Biotransformation Pathways in Microorganisms
Microorganisms, particularly fungi, are versatile biocatalysts for the transformation of steroids. nih.govinteresjournals.orginteresjournals.org They possess a wide array of enzymes that can introduce various functional groups onto the steroid scaffold, leading to a diverse range of products. nih.govinteresjournals.orginteresjournals.org The biotransformation of diosgenin, a common precursor for this compound, by various microorganisms has been reported to yield hydroxylated, oxidized, and glycosylated derivatives. nih.govinteresjournals.orginteresjournals.org
For example, the fungus Coriolus versicolor has been shown to hydroxylate diosgenin at multiple positions, producing a variety of polyhydroxylated steroids. nih.govinteresjournals.org These transformations are believed to proceed through a series of enzymatic steps, initiated by the hydroxylation of the steroid nucleus by cytochrome P450 monooxygenases. nih.govinteresjournals.org Subsequent reactions, such as further hydroxylations or oxidations, can then lead to the formation of more complex metabolites. nih.govinteresjournals.org
Table 2: Microbial Biotransformation Products of Diosgenin
| Microorganism | Product(s) | Reference |
|---|---|---|
| Coriolus versicolor | (25R)-spirost-5-en-3β,7β-diol, (25R)-spirost-5-en-3β,7β,21-triol, (25R)-spirost-5-en-3β,7β,12β-triol, and several tetraols | nih.gov |
| Aspergillus niger | 7-hydroxydiosgenin, 9-hydroxydiosgenin | Not explicitly found in search results |
This table is generated based on information from multiple sources. nih.gov
The elucidation of these biotransformation pathways is typically achieved by incubating the substrate with the microorganism and then isolating and identifying the resulting metabolites using chromatographic and spectroscopic techniques.
Structure Activity Relationship Sar Methodologies for 25r Spirost 5 En 3 One Derivatives Within Steroidal Chemistry
Principles and Applications of Structure-Activity Relationship Analysis
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. The fundamental principle of SAR is that the biological effect of a molecule is intrinsically linked to its three-dimensional arrangement of atoms and functional groups. By systematically altering the structure of a lead compound, such as (25R)-Spirost-5-en-3-one, and observing the corresponding changes in its biological activity, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic action. This iterative process of synthesis and biological testing allows for the optimization of a drug candidate's potency, selectivity, and pharmacokinetic properties.
The application of SAR in steroidal chemistry is extensive, given the rigid and complex tetracyclic core of these molecules. Minor modifications to the steroid nucleus or its side chains can lead to profound changes in biological activity. For instance, the introduction, removal, or modification of functional groups can influence a steroid's ability to bind to its target receptor, alter its metabolic stability, and affect its absorption and distribution in the body.
Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by developing mathematical models that quantitatively describe the relationship between a molecule's structural properties and its biological activity. longdom.orgfiveable.me These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic effects, and steric parameters), to predict the activity of novel, unsynthesized compounds. fiveable.me QSAR models are powerful tools in drug discovery, enabling the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates, thereby accelerating the drug development process. longdom.orgpharmacy180.com
Strategic Design of this compound Analogs for SAR Probing
The strategic design of analogs of this compound is a multifaceted process that involves the systematic modification of its distinct structural components. This approach allows for a comprehensive exploration of the chemical space around the parent molecule and a detailed understanding of how each part of the structure contributes to its biological activity.
The four rings (A, B, C, and D) of the steroidal nucleus of this compound provide a rigid scaffold that can be systematically modified to probe the influence of conformation on biological activity. The introduction of substituents, double bonds, or heteroatoms into these rings can alter their shape and flexibility, which in turn can affect how the molecule interacts with its biological target.
The spiroketal side chain, which includes the F-ring, is a defining feature of spirostanol (B12661974) derivatives like this compound and is a critical determinant of their biological activity. Modifications to this side chain can have a profound impact on the molecule's properties. For instance, the stereochemistry at the C25 position (R or S) can influence the orientation of the side chain and, consequently, its interaction with biological targets. Studies have shown that separating and testing 25R and 25S diastereomers is crucial, as they can exhibit different biological activities.
Furthermore, the opening of the F-ring or the introduction of substituents onto it can lead to novel compounds with altered biological profiles. The replacement of the oxygen atom in the spiroketal with other heteroatoms, such as sulfur, has also been explored as a strategy to modulate activity.
The introduction of a wide array of chemical moieties at specific positions on the steroidal skeleton is a common strategy for generating diverse analogs for SAR studies. The C-3 position, which bears a ketone group in this compound, is a frequent site for modification. Converting the ketone to a hydroxyl group and subsequently forming esters or glycosides can significantly alter the compound's solubility, cell permeability, and biological activity. For example, the synthesis of diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside and its derivatives has led to compounds with notable antifungal and antibacterial activities. beilstein-journals.org
The following table summarizes the cytotoxic activity of some spirostanol saponin (B1150181) diastereomers against human colon cancer cells (SW620), highlighting the importance of the C25 configuration and other structural features.
Table 1: Inhibitory Effects of 25R/S-Spirostanol Saponin Diastereomers on the Growth of SW620 Cells
| Compound | C25 Configuration | IC50 (μM) |
|---|---|---|
| 3a | R | 69.17 |
| 5a | R | 12.02 |
| 6a | R | 15.34 |
| 3b | S | 31.25 |
| 4b | S | 23.51 |
| 5b | S | 21.17 |
| 6b | S | 27.56 |
Data sourced from a study on spirostanol saponins (B1172615) from Yucca schidigera. researchgate.net
Computational Chemistry and Chemoinformatics in Predicting Steroid Structure-Activity Relationships
In recent years, computational chemistry and chemoinformatics have become indispensable tools in the study of SAR, providing valuable insights that complement experimental approaches. longdom.orgresearchgate.net These computational methods allow for the rapid assessment of large numbers of virtual compounds, helping to rationalize experimental observations and guide the design of new molecules with improved properties.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a specific receptor or enzyme. This method allows researchers to visualize the potential binding mode of a compound and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. By docking a series of analogs into the active site of a target protein, it is possible to rationalize their observed SAR and to design new derivatives with enhanced binding.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. rowan.edumdpi.comfilizolalab.orgnih.govresearchgate.net These simulations model the movement of atoms in the ligand-receptor complex over time, offering insights into the conformational changes that occur upon binding and the stability of the complex. rowan.edumdpi.comfilizolalab.orgnih.govresearchgate.net MD simulations can help to refine the binding poses predicted by molecular docking and can provide a more accurate estimation of the binding free energy. rowan.edumdpi.comfilizolalab.orgnih.govresearchgate.net
The following table provides an example of molecular descriptors often used in QSAR studies of steroidal compounds, which can be calculated using computational methods.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Topological Descriptors | Molecular Weight, Number of Rotatable Bonds, Topological Polar Surface Area (TPSA) |
| Electronic Descriptors | Dipole Moment, Partial Charges, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy |
| Hydrophobic Descriptors | LogP (Octanol-Water Partition Coefficient) |
| Steric Descriptors | Molecular Volume, Surface Area |
These descriptors are used to build mathematical models that correlate the structure of a molecule with its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Steroidal Scaffolds
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing a predictive relationship between the physicochemical properties of chemical substances and their biological activities. researchgate.netnih.gov Within the field of steroidal chemistry, QSAR models are instrumental tools for predicting the biological efficacy of novel steroidal compounds, including derivatives of the spirostane class to which this compound belongs. These models facilitate the rational design of new therapeutic agents by identifying the key molecular features that govern their activity. nih.gov
The development of a robust QSAR model is a systematic process involving several key stages: the careful compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model, and rigorous validation. nih.govnih.gov
Descriptor Selection and Calculation
The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For steroidal scaffolds, these descriptors are typically categorized as:
Steric Descriptors : These quantify the size and shape of the molecule. The importance of steric factors in the QSAR of steroids has been well-documented. nih.gov Parameters such as molecular volume, van der Waals volume, and parachor are often employed to understand how the bulk and spatial arrangement of substituents on the steroid nucleus influence biological interactions. nih.gov
Electronic Descriptors : These describe the electronic properties of the molecule, such as charge distribution and orbital energies. They are crucial for modeling interactions involving electrostatic forces, such as receptor binding.
Hydrophobic Descriptors : These account for the lipophilicity of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is a classic example.
Topological and 3D Descriptors : More complex descriptors can capture information about molecular connectivity, branching, and the three-dimensional arrangement of atoms. For instance, a study on steroidal 5α-reductase type II inhibitors utilized atom type electropological state, radial distribution function (RDF), and Barysz matrix descriptors to build a predictive model. nih.gov
Model Generation and Validation
Once descriptors are calculated for a training set of steroids, various statistical and machine learning methods are used to construct the QSAR model. Common techniques include:
Multiple Linear Regression (MLR) : A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.gov
Partial Least Squares (PLS) : A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Algorithms : More advanced methods like Genetic Function Approximation (GFA), Genetic Neural Networks (GNN), Support Vector Machines (SVM), and Random Forest are increasingly used to capture complex, non-linear relationships between structure and activity. researchgate.netnih.gov A comparative study on progesterone (B1679170) receptor binding steroids found that a GNN protocol achieved the best results among the 2D QSAR methods considered. nih.gov
The predictive power of a developed QSAR model must be rigorously validated. This involves both internal validation (e.g., cross-validation using the training set) and external validation (using an independent test set of compounds not used in model development). Key statistical metrics for validation include the squared correlation coefficient (R²) for the goodness-of-fit and the predictive squared correlation coefficient (Q²) for predictive ability. nih.gov A high Q² value (e.g., > 0.5) is generally considered indicative of a robust and predictive model. nih.gov
The table below summarizes findings from various QSAR studies on different classes of steroidal compounds, illustrating the methodologies and their successful application. While a specific model for this compound is not detailed, these examples provide a framework for how such a model could be developed to predict its potential biological activities.
Table 1: Examples of QSAR Models Developed for Various Steroidal Scaffolds
| Steroid Class/Target | Biological Activity | Modeling Method | Key Descriptors/Findings | Statistical Validation |
|---|---|---|---|---|
| Progesterone Receptor Ligands | Receptor Binding Affinity | Genetic Neural Network (GNN) | Results were consistent with established SARs for this series of compounds. | GNN protocol achieved the best predictive quality for training and test sets. nih.gov |
| 5α-Reductase Type II Inhibitors | Enzyme Inhibition (IC₅₀) | Multiple Linear Regression (MLR) | Atom type electropological state, carbon type, radial distribution function (RDF). nih.gov | R² = 0.72, Q² > 0.5, External R² = 0.75. nih.gov |
| Anti-inflammatory Steroids | Anti-inflammatory Potency | Regression Analysis | Steric parameters (parachor, molecular volume) and hydrophobicity (π). nih.gov | Improved correlations were found when including a squared or difference steric factor. nih.gov |
The application of these validated QSAR methodologies to this compound and its novel derivatives would enable the in silico screening and prediction of their biological activities. By correlating specific structural modifications of the spirostane scaffold with changes in activity, these models can guide synthetic efforts toward compounds with enhanced potency and desired therapeutic profiles, thereby accelerating the drug discovery process.
Future Research Directions and Untapped Potential for 25r Spirost 5 En 3 One in Chemical Biology
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of (25R)-Spirost-5-en-3-one and its derivatives often relies on multi-step processes that can be inefficient and generate significant chemical waste. Future research is geared towards developing more efficient and environmentally friendly synthetic routes. The focus is on minimizing steps, maximizing atom economy, and utilizing greener reagents and catalysts. For instance, the transition from classical oxidation reagents to catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant represents a significant step towards sustainability.
Key areas for development include:
Catalytic Oxidation: Investigating novel transition-metal catalysts or organocatalysts for the selective oxidation of diosgenin (B1670711) to this compound, reducing the reliance on stoichiometric, often toxic, heavy-metal oxidants.
Flow Chemistry: Implementing continuous flow reactors for synthesis can improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste.
One-Pot Reactions: Designing tandem or domino reaction sequences where multiple transformations occur in a single reaction vessel can significantly shorten synthetic pathways and reduce purification steps.
Table 1: Comparison of Synthetic Approaches for Steroid Modification
| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |
| Oxidation | Stoichiometric CrO₃ or other heavy metal oxidants | Catalytic oxidation with O₂/H₂O₂; Biocatalysis | Reduced waste, avoidance of toxic metals, milder reaction conditions. |
| Reaction Setup | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, improved scalability, reduced solvent use. |
| Process | Multi-step synthesis with intermediate isolation | One-pot tandem reactions | Increased efficiency, reduced waste from purification, time and resource savings. |
Exploration of Chemoenzymatic Synthesis for Complex Derivatives
Chemoenzymatic synthesis, which integrates the high selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for creating complex derivatives of this compound. beilstein-journals.org Biotransformation using microorganisms or isolated enzymes can achieve specific modifications that are challenging to perform with conventional chemical methods, such as regioselective and stereoselective hydroxylation, glycosylation, or oxidation. beilstein-journals.org
Future research in this area should focus on:
Enzyme Discovery: Mining microbial genomes for novel enzymes (e.g., P450 monooxygenases, hydroxylases, glycosyltransferases) capable of modifying the spirostane skeleton.
Directed Evolution: Engineering known enzymes to enhance their stability, substrate specificity, and catalytic efficiency for transformations involving this compound and its analogues.
Telescopic Reactions: Developing multi-step chemoenzymatic processes where enzymatic and chemical steps are performed sequentially in one pot to streamline the synthesis of complex steroidal compounds. researchgate.net
Advanced Structural Analysis of this compound and its Conformational Dynamics
A deep understanding of the three-dimensional structure and conformational flexibility of this compound is crucial for designing derivatives with specific biological activities. While standard techniques like NMR and Mass Spectrometry are foundational, future research will leverage more advanced analytical methods to probe its dynamic nature. mdpi.commdpi.com
Prospective analytical advancements include:
Cryo-Electron Microscopy (Cryo-EM): For larger derivatives or complexes of this compound with biological macromolecules, Cryo-EM could provide high-resolution structural insights.
Advanced NMR Spectroscopy: Techniques like residual dipolar coupling (RDC) and paramagnetic relaxation enhancement (PRE) NMR can provide detailed information about the molecule's solution-state conformation and dynamics.
Computational Modeling: Integrating experimental data with molecular dynamics (MD) simulations and quantum mechanical calculations will be essential for creating accurate models of conformational landscapes and predicting how structural modifications influence the molecule's shape and function. nih.gov
Table 2: Advanced Analytical Techniques for Spirostanol (B12661974) Steroid Characterization
| Technique | Information Provided | Future Application for this compound |
| 2D NMR (COSY, HMBC, HSQC) | Connectivity and spatial relationships of atoms. nih.gov | Elucidation of novel, complex derivatives; confirmation of stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula and fragmentation patterns. mdpi.comresearchgate.net | Identification of metabolites in biological systems; characterization of products from enzymatic reactions. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility and dynamic behavior over time. | Predicting the impact of structural changes on molecular shape and interaction with biological targets. |
| X-ray Crystallography | Solid-state 3D structure with atomic resolution. researchgate.net | Determining the precise geometry of novel derivatives to inform structure-activity relationship studies. |
Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation
The natural production of spirostanol saponins (B1172615) in plants like those of the Dioscorea genus is a complex process involving numerous enzymatic steps. mdpi.com Elucidating the complete biosynthetic pathway leading to this compound precursors is essential for metabolic engineering efforts aimed at improving yields or producing novel compounds. The integration of genomics, transcriptomics, and metabolomics provides a powerful systems-biology approach to achieve this. nih.govresearchgate.net
Future research should involve:
Genomics: High-quality genome sequencing of saponin-producing plants to identify biosynthetic gene clusters that encode the enzymes responsible for the synthesis of the steroid backbone. mdpi.com
Transcriptomics: Analyzing gene expression profiles under different conditions to identify candidate genes that are co-expressed and likely involved in the same pathway. researchgate.net
Metabolomics: Profiling the full range of metabolites in the plant to identify biosynthetic intermediates and correlate their abundance with gene expression data. nih.gov
By combining these omics datasets, researchers can build comprehensive models of the biosynthetic network, identify rate-limiting steps, and discover novel enzymes that can be harnessed for chemoenzymatic synthesis. researchgate.net
Application of Artificial Intelligence and Machine Learning in Steroid Design and Transformation Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemistry. For this compound, these technologies can accelerate the discovery of new derivatives with desired properties and predict the outcomes of synthetic transformations.
Untapped potential in this domain includes:
De Novo Design: Using generative AI models to design novel spirostanol derivatives with predicted high affinity for specific biological targets.
Reaction Prediction: Training ML models on large datasets of chemical reactions to predict the most efficient synthetic routes and optimal conditions for modifying the this compound scaffold.
Steroid Profiling: Employing ML algorithms to analyze complex steroid profiles from biological samples, which could help in identifying biomarkers or understanding the metabolic fate of administered compounds. nih.gov A study on primary aldosteronism successfully used machine learning to analyze steroid profiles for diagnostic purposes, demonstrating the power of this approach. nih.gov
Q & A
Q. What orthogonal methods validate novel mechanisms of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
